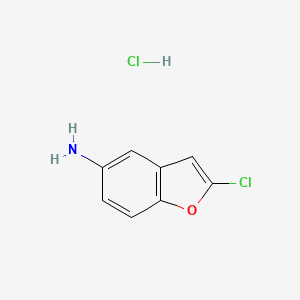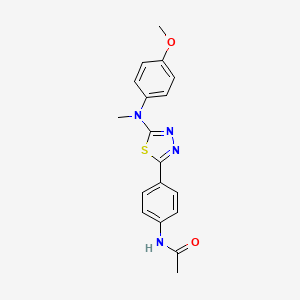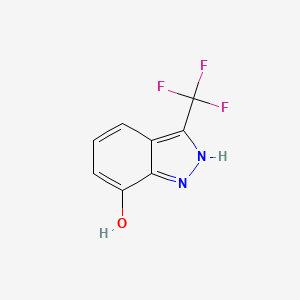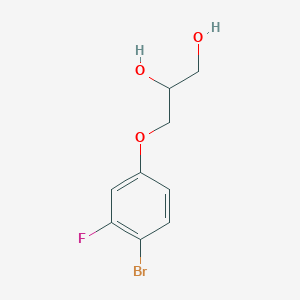
Br-Boc-C2-Azid
Übersicht
Beschreibung
2-Bromoisobutyric acid 2-azidoethyl ester is a useful research compound. Its molecular formula is C6H10BrN3O2 and its molecular weight is 236.069. The purity is usually 95%.
BenchChem offers high-quality 2-Bromoisobutyric acid 2-azidoethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoisobutyric acid 2-azidoethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrrole:
- Organische Azide wurden zur Synthese von fünf-gliedrigen Heterocyclen verwendet, die ein Heteroatom enthalten, wie z. B. Pyrrole .
- Azide sind an der Synthese von Heterocyclen mit zwei Heteroatomen beteiligt, darunter Pyrazole und Isoxazole .
- Br-Boc-C2-Azid kann auch zur Herstellung von Oxazolen, Thiazolen, Oxazinen und Pyrimidinen beitragen .
Azid-modifizierte Nukleoside
Azide finden Anwendungen über die Heterocyclensynthese hinaus. Ein bemerkenswerter Bereich ist die Modifikation von Nukleosiden:
- Einführung von Azidgruppen
- Azidreste werden häufig in Nukleosidmonomere und Oligonukleotide eingeführt. Diese Modifikationen ermöglichen die anschließende Funktionalisierung, z. B. das Hinzufügen von Fluoreszenzfarbstoffen oder anderen chemischen Gruppen .
Nukleophile Transformationen
Azide nehmen an nukleophilen Transformationen von Carbonylverbindungen teil. Bemerkenswert ist:
- Phosphazidbildung
- Die Reaktion von Aziden mit Di(tert-butyl)(4-(dimethylamino)phenyl)phosphin (Amphos) ermöglicht Transformationen von Carbonylgruppen. Dies umfasst Reaktionen mit Nukleophilen wie Lithiumaluminiumhydrid und organometallischen Reagenzien .
Zusammenfassend lässt sich sagen, dass this compound vielfältige Anwendungen in der Heterocyclensynthese, der Nukleosidmodifikation und den nukleophilen Transformationen findet. Forscher untersuchen weiterhin sein Potenzial in verschiedenen chemischen Kontexten. 🌟
Wirkmechanismus
Target of Action
This compound is a click chemistry reagent, meaning it is designed to react quickly and specifically with these Alkyne groups .
Mode of Action
Br-Boc-C2-azido contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction forms a stable triazole ring, effectively linking the two molecules together . Additionally, Br-Boc-C2-azido can undergo strain-promoted alkyne-azido cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
Br-Boc-C2-azido is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that can degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Result of Action
The molecular and cellular effects of Br-Boc-C2-azido’s action depend on the specific PROTACs that it is used to synthesize . By linking a ligand for a specific protein to a ligand for an E3 ubiquitin ligase, PROTACs can induce the degradation of specific target proteins . This can have a wide range of effects depending on the function of the degraded protein.
Action Environment
The action, efficacy, and stability of Br-Boc-C2-azido are influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper ions . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of the reaction.
Zukünftige Richtungen
2-Bromoisobutyric acid 2-azidoethyl ester plays a crucial role in the catalytic system for the controlled synthesis of polymers under visible light irradiation . It’s a significant reactant in organic chemistry with potential uses in synthesis and other chemical reactions due to its unique characteristics and properties .
Biochemische Analyse
Biochemical Properties
It is known that the compound can react with bases to produce the corresponding salt and alcohol . When heated, it undergoes ester hydrolysis, yielding ethanol and 2-bromoisobutyric acid .
Cellular Effects
As a bifunctional initiator, it is expected to interact with various cellular components, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Bromoisobutyric acid 2-azidoethyl ester is complex and multifaceted. It is known to participate in atom transfer radical polymerization (ATRP), a type of chain-growth polymerization that involves the transfer of atoms from a catalyst to a growing polymer chain .
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable under normal conditions .
Metabolic Pathways
It is known that the compound can undergo hydrolysis in the presence of water or hydroxide ions .
Eigenschaften
IUPAC Name |
2-azidoethyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O2/c1-6(2,7)5(11)12-4-3-9-10-8/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSXPOJKJKBNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCN=[N+]=[N-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120364-53-5 | |
| Record name | 1120364-53-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide](/img/structure/B2523221.png)
![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2523222.png)
![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2523224.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2523228.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2523233.png)
![4-(morpholinosulfonyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2523235.png)

![2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2523239.png)


